N-(4-Methylphenyl)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-9-3-5-10(6-4-9)14-11-12-7-2-8-13-11/h2-8H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYMBRUDOKZGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 2-Anilinopyrimidine Core: Technical Analysis of N-(4-Methylphenyl)pyrimidin-2-amine
CAS Number: 198711-26-1 Formula: C₁₁H₁₁N₃ Molecular Weight: 185.23 g/mol
Executive Summary
N-(4-Methylphenyl)pyrimidin-2-amine (CAS 198711-26-1) represents the fundamental "privileged structure" of the 2-anilinopyrimidine class. This scaffold serves as the pharmacophore backbone for a generation of tyrosine kinase inhibitors (TKIs), including the blockbuster drug Imatinib (Gleevec) .
This technical guide dissects the compound not merely as a chemical reagent, but as a template for ATP-competitive inhibition. It details the synthetic pathways, the structural biology of its kinase interaction, and the characterization protocols required for high-purity application in drug discovery.
Structural Significance & Mechanism of Action[3]
The "Privileged" Scaffold
In medicinal chemistry, the 2-anilinopyrimidine motif is classified as a "privileged scaffold" because of its inherent ability to bind to multiple protein kinase targets with high affinity. CAS 198711-26-1 is the minimal structural unit required to demonstrate this binding mode.
The Hinge-Binding Motif
The biological potency of this molecule stems from its ability to mimic the adenine ring of ATP. When docked into the kinase active site, the molecule orients itself to form a bidentate hydrogen-bonding network with the kinase "hinge" region (the segment connecting the N-terminal and C-terminal lobes).
-
H-Bond Acceptor: The Pyrimidine N1 nitrogen accepts a proton from the backbone amide (typically Methionine or Threonine).
-
H-Bond Donor: The exocyclic amine (NH) donates a proton to the backbone carbonyl of the hinge residue.
Pathway Visualization
The following diagram illustrates the critical hydrogen-bonding interaction between the 2-anilinopyrimidine core and a generic kinase hinge region (e.g., Abl kinase).
Figure 1: Bidentate hydrogen bonding mechanism between the 2-anilinopyrimidine pharmacophore and the kinase hinge region.
Synthetic Methodologies
To synthesize CAS 198711-26-1 with high fidelity, researchers typically choose between Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig).
Comparative Analysis of Routes
| Feature | Method A: Acid-Catalyzed SNAr | Method B: Buchwald-Hartwig Coupling |
| Reaction Type | Nucleophilic Aromatic Substitution | Pd-Catalyzed C-N Bond Formation |
| Key Reagents | 2-Chloropyrimidine, p-Toluidine, HCl | 2-Chloropyrimidine, p-Toluidine, Pd(OAc)₂, BINAP |
| Atom Economy | High (HCl is only byproduct) | Moderate (Ligands/Base waste) |
| Cost Efficiency | Excellent (No precious metals) | Low (Palladium cost) |
| Scalability | High (Kilogram scale feasible) | Moderate (Catalyst removal required) |
| Recommendation | Primary Choice for this specific CAS. | Reserved for electron-rich/complex analogs. |
Selected Protocol: Acid-Catalyzed SNAr
The pyrimidine ring is electron-deficient, making the C2 position susceptible to nucleophilic attack. However, the amine of p-toluidine is only moderately nucleophilic. Adding acid (HCl) protonates the pyrimidine ring (activating it) or prevents product inhibition, driving the reaction to completion.
Experimental Workflow
Reagents:
-
2-Chloropyrimidine (1.0 eq)
-
p-Toluidine (1.1 eq)
-
Solvent: Isopropanol (iPrOH) or 2-Ethoxyethanol
-
Catalyst: Conc. HCl (cat. 2-3 drops) or 1M HCl in dioxane.
Step-by-Step Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloropyrimidine (10 mmol) and p-toluidine (11 mmol) in Isopropanol (20 mL).
-
Activate: Add 2-3 drops of concentrated HCl. The solution may turn slightly yellow/orange.
-
Reflux: Heat the mixture to reflux (82°C for iPrOH) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 2:1).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. The hydrochloride salt of the product often precipitates directly.
-
Workup (Free Base):
-
Pour the mixture into crushed ice/water (50 mL).
-
Basify with saturated NaHCO₃ solution until pH ~8–9.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Synthesis Diagram[1][2][3][4]
Figure 2: Workflow for the acid-catalyzed synthesis of this compound.
Characterization & Quality Control
To ensure the integrity of the compound for biological assays, the following analytical signatures must be verified.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
The spectrum should show distinct signals for the para-substituted benzene ring and the pyrimidine protons.[5]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 9.45 | Singlet (Broad) | 1H | NH (Amine) |
| 8.48 | Doublet (J=4.8 Hz) | 2H | Pyrimidine H4, H6 |
| 7.60 | Doublet (J=8.2 Hz) | 2H | Phenyl H2, H6 |
| 7.08 | Doublet (J=8.2 Hz) | 2H | Phenyl H3, H5 |
| 6.75 | Triplet (J=4.8 Hz) | 1H | Pyrimidine H5 |
| 2.24 | Singlet | 3H | -CH₃ (Methyl) |
Mass Spectrometry (ESI-MS)
-
Calculated Mass: 185.10
-
Observed [M+H]⁺: 186.1 ± 0.1 m/z
-
Fragmentation: High energy collision may show loss of the methyl group (M-15) or cleavage of the C-N bond.
Storage & Stability
-
State: Off-white to pale yellow solid.
-
Storage: Store at +4°C, desiccated. Protect from light to prevent slow oxidation of the amine.
-
Solubility: Soluble in DMSO (>20 mg/mL) and Ethanol. Poorly soluble in water.
References
-
Zimmermann, J., et al. (1996). "Phenylamino-pyrimidine (PAP) - derivatives: a new class of potent and highly selective PDGF-receptor autophosphorylation inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Druker, B. J., et al. (1996).[6] "Effects of a selective inhibitor of the Abl tyrosine kinase on the growth of Bcr-Abl positive cells." Nature Medicine.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 603940 (Isomer Reference) and Scaffold Analysis." PubChem.
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
The Ascendant Role of 2-(p-Tolylamino)pyrimidine Derivatives in Modern Drug Discovery: A Technical Guide
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of DNA and RNA.[1][2] Within this broad class, 2-aminopyrimidine derivatives have emerged as a "privileged scaffold," demonstrating a vast spectrum of pharmacological activities.[3] This guide focuses specifically on the 2-(p-tolylamino)pyrimidine core, a substructure that has garnered significant interest for its potent and varied biological activities. We will provide an in-depth exploration of its anticancer and antimicrobial properties, delve into the underlying mechanisms of action, and furnish detailed experimental protocols for the synthesis and evaluation of these promising compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the pursuit of novel therapeutics.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
Heterocyclic compounds are fundamental to the development of new therapeutic agents, and the pyrimidine ring, a six-membered diazine, is one of the most significant.[1] Its presence in nucleobases (cytosine, thymine, uracil) underscores its biological importance and provides a compelling rationale for its use in drug design.[4] The 2-aminopyrimidine moiety, in particular, is a key structural feature in numerous approved drugs and clinical candidates, valued for its ability to form critical hydrogen bond interactions with biological targets.[3]
The addition of a para-tolylamino group at the 2-position creates a specific chemical architecture with distinct electronic and steric properties. This substitution has proven to be a highly effective strategy in modulating the activity of various enzymes and biological pathways, leading to potent anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] This guide will dissect the key biological activities of this specific derivative class, providing both high-level insights and practical, reproducible methodologies.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The most extensively documented biological activity of 2-(p-tolylamino)pyrimidine derivatives is their potent anticancer effect.[8] These compounds frequently function as kinase inhibitors, targeting the enzymes that drive many of the hallmark processes of cancer, such as proliferation, survival, and metastasis.[5]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases. 2-(p-Tolylamino)pyrimidine derivatives have been successfully designed to fit into the ATP-binding pocket of various kinases, preventing the phosphorylation of their downstream substrates and thereby interrupting the signaling cascades that promote tumor growth.
The EGFR signaling pathway is a critical regulator of cell growth and is frequently overactive in various cancers, including non-small cell lung cancer and colorectal cancer.[2] Ligand binding to EGFR triggers a cascade involving RAS, RAF, MEK, and ERK, ultimately leading to gene transcription that promotes cell proliferation.[5] Several 2-arylaminopyrimidine derivatives have shown potent inhibitory activity against EGFR.[2][9]
Diagram: Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade by a 2-(p-tolylamino)pyrimidine derivative.
Beyond EGFR, this versatile scaffold has been adapted to inhibit other crucial kinases:
-
Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[5][10]
-
Cyclin-Dependent Kinases (CDKs): CDKs regulate the cell cycle, and their dysregulation is a common feature of cancer. Pyrimidine derivatives have been developed as potent CDK2 inhibitors.[11]
-
p21-Activated Kinase 1 (PAK1): PAK1 is involved in cell motility and invasion. 2-Arylamino-4-aryl-pyrimidines have been identified as potent PAK1 inhibitors.[12]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Cancer Cell Line | Target(s) | IC₅₀ (µM) | Reference |
| Indolyl-Pyrimidine Hybrid (4g) | MCF-7 (Breast) | EGFR | 5.1 | [13] |
| Indolyl-Pyrimidine Hybrid (4g) | HepG2 (Liver) | EGFR | 5.02 | [13] |
| Indolyl-Pyrimidine Hybrid (4g) | HCT-116 (Colon) | EGFR | 6.6 | [13] |
| 4-Anilino-dihydropyridopyrimidine (1) | A549 (Lung) | EGFR/HER2 | 5.67 | [2] |
| Pyrimidine-Aryl Urea Hybrid (4b) | SW480 (Colon) | Apoptosis Induction | 11.08 | [7] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | MV4-11 (Leukemia) | CDK2 | 0.127 | [11] |
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antimicrobial resistance is a critical global health threat, necessitating the discovery of novel therapeutic agents. 2-Aminopyrimidine derivatives have shown considerable promise as antimicrobial agents against a range of pathogenic bacteria and fungi.[6][14]
Mechanism of Action
The precise mechanisms of antimicrobial action for 2-(p-tolylamino)pyrimidine derivatives are still under investigation but are thought to involve the disruption of essential cellular processes in microbes. One fascinating approach involves using these compounds to resensitize resistant bacteria to existing antibiotics. Certain pyrimidin-2-amines have been shown to reduce the expression of β-lactamase in Methicillin-resistant Staphylococcus aureus (MRSA), thereby lowering the minimum inhibitory concentration (MIC) of penicillin G by up to 64-fold.[15]
Quantitative Data: In Vitro Antimicrobial Susceptibility
The antimicrobial activity of a compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine Derivative (VMA–13–06) | S. aureus | 32 - 128 | [4] |
| Pyrimidine Derivative (VMA–13–06) | E. coli | 32 - 128 | [4] |
| Pyrimidine Derivative (VMA–13–06) | K. pneumonia | 32 - 128 | [4] |
| Pyrimidine Derivative (S1) | S. aureus | 16.26 | [1] |
| Pyrimidine Derivative (S7) | B. subtilis | 17.34 | [1] |
| Pyrimidine Derivative (S7) | E. coli | 17.34 | [1] |
Experimental Protocols
To facilitate further research and development, this section provides detailed, field-proven protocols for the synthesis and biological evaluation of 2-(p-tolylamino)pyrimidine derivatives.
Synthesis Protocol: General Procedure for 2-Arylaminopyrimidines
This protocol describes a common method for synthesizing 2-arylaminopyrimidines via nucleophilic aromatic substitution. The rationale for this approach is the reliable displacement of a good leaving group (e.g., a halogen or sulfonyl group) on the pyrimidine ring by the nucleophilic aniline.
Diagram: General Synthesis Workflow
Caption: A typical workflow for the synthesis of 2-(p-tolylamino)pyrimidine derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting 2-chloro- or 2-sulfonylpyrimidine derivative (1.0 eq).
-
Addition of Amine: Add the corresponding aniline (in this case, p-toluidine) (1.1 - 1.5 eq).
-
Solvent and Base: Add a suitable solvent (e.g., DMF, Acetonitrile, or 1,4-Dioxane) and a base (e.g., K₂CO₃, Et₃N) (2.0-3.0 eq). The base is crucial as it neutralizes the HCl or sulfonic acid byproduct, driving the reaction to completion.
-
Reaction: Heat the reaction mixture to 60-100°C. The optimal temperature and time depend on the reactivity of the specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product or to prepare for extraction.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). This step separates the organic product from inorganic salts and water-soluble impurities.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(p-tolylamino)pyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Count the cells using a hemocytometer and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Include wells for a blank control (medium only). Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the test wells) and a positive control (a known anticancer drug). Incubate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate the plate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm (or 490 nm depending on the protocol) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. It involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound.
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh culture plate, inoculate a single colony of the test microorganism into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Incubate until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated across the plate to well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no inoculum) are also prepared.
-
Inoculation: Add 100 µL of the standardized inoculum to each well (wells 1-11), bringing the final volume to 200 µL. The final compound concentrations will be half of the initial dilutions.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm.
Conclusion and Future Perspectives
The 2-(p-tolylamino)pyrimidine scaffold represents a remarkably versatile and potent platform for the development of novel therapeutic agents. Its proven efficacy as a kinase inhibitor makes it a highly attractive starting point for the design of new anticancer drugs targeting a range of oncogenic pathways. Furthermore, its emerging role in combating antimicrobial resistance opens up new avenues for addressing infectious diseases.
Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. The exploration of novel fused-ring systems incorporating the 2-(p-tolylamino)pyrimidine core could lead to next-generation inhibitors with improved pharmacokinetic properties and enhanced biological activity. As our understanding of the complex signaling networks in disease deepens, this adaptable scaffold is poised to remain a valuable tool in the arsenal of medicinal chemists for years to come.
References
A comprehensive list of references will be compiled based on the sources used to generate this guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening studies of antimicrobial activity of pyrimidine derivative | Tsibizova | Сибирский научный медицинский журнал [sibmed.elpub.ru]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Methylphenyl)Pyrimidin-2-Amine [myskinrecipes.com]
- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial activity of some 2-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
The N-(4-Methylphenyl)pyrimidin-2-amine Scaffold: A Cornerstone of Modern Kinase Inhibition
An In-depth Technical Guide for Drug Discovery Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the N-(4-Methylphenyl)pyrimidin-2-amine scaffold, a privileged structure in the development of targeted kinase inhibitors. We will delve into the scaffold's foundational role, exemplified by the groundbreaking drug imatinib, and explore its broader applications in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand the intricacies of this chemical framework, from its synthesis and mechanism of action to its characterization and optimization.
Introduction: The Genesis of a Privileged Scaffold
The this compound core is a central pharmacophore in a class of drugs that has revolutionized cancer therapy. Its prominence is largely attributed to its role as the backbone of imatinib (Gleevec), the first-in-class tyrosine kinase inhibitor that transformed the treatment of chronic myeloid leukemia (CML). This scaffold's success lies in its ability to mimic the adenine ring of ATP, allowing it to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity. The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.
The general structure of the this compound scaffold is characterized by a central pyrimidin-2-amine core linked to a 4-methylphenyl (p-tolyl) group. This seemingly simple framework allows for extensive chemical modification, enabling the development of inhibitors with high potency and selectivity for a diverse range of kinase targets.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
Inhibitors based on the this compound scaffold primarily function as Type I kinase inhibitors, engaging in competitive inhibition with adenosine triphosphate (ATP). Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a crucial step in many cellular signaling pathways.[1] The N-phenylpyrimidin-2-amine core is designed to fit into the ATP-binding pocket of the kinase, forming key hydrogen bond interactions with the hinge region of the enzyme. This occupation of the active site prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates and disrupting the signaling cascades that drive cancer cell proliferation and survival.[2]
The following diagram illustrates the general mechanism of action of this compound-based kinase inhibitors.
Caption: Mechanism of ATP-competitive inhibition.
Key Exemplars: Imatinib and Nilotinib
The therapeutic potential of the this compound scaffold is best illustrated by the clinical success of imatinib and its second-generation successor, nilotinib.
| Drug | Core Structure | Primary Target | Indications |
| Imatinib (Gleevec) | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | BCR-ABL, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST) |
| Nilotinib (Tasigna) | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | BCR-ABL | Imatinib-resistant CML |
Imatinib was a landmark achievement in rational drug design. Its development involved the optimization of a phenylaminopyrimidine lead compound to achieve potent and selective inhibition of the BCR-ABL tyrosine kinase, the causative agent of CML.[3]
Nilotinib was developed to overcome imatinib resistance, which often arises from mutations in the BCR-ABL kinase domain. While retaining the core N-phenyl-pyrimidin-2-amine scaffold, nilotinib features modifications that enhance its binding affinity and allow it to inhibit a broader range of BCR-ABL mutants.[4]
Synthesis of the this compound Core
The synthesis of the this compound scaffold is a critical aspect of developing novel kinase inhibitors. A common synthetic strategy involves a multi-step process that can be adapted to introduce a variety of substituents, allowing for the exploration of structure-activity relationships.
General Synthetic Workflow
A representative synthesis of the core scaffold, as a key intermediate for imatinib, is outlined below. This process typically begins with the condensation of a guanidine derivative with a β-ketoester to form the pyrimidine ring, followed by coupling reactions to introduce the phenylamine and other functional groups.
Caption: General synthetic workflow.
Experimental Protocol: Synthesis of an Imatinib Intermediate
The following is a generalized protocol for the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a key intermediate in the synthesis of imatinib.
-
Guanidinylation of 2-methyl-5-nitroaniline: React 2-methyl-5-nitroaniline with cyanamide in the presence of a suitable acid catalyst to form the corresponding guanidine derivative.
-
Cyclization to form the pyrimidine ring: Condense the guanidine derivative with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in a suitable solvent, such as isopropanol, under reflux to form the 2-amino-4-(pyridin-3-yl)pyrimidine ring system.
-
Nitro group reduction: Reduce the nitro group on the phenyl ring to an amine using a standard reducing agent, such as palladium on carbon (Pd/C) with a hydrogen source like ammonium formate or formic acid.
-
Purification: Purify the resulting N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine intermediate by recrystallization or column chromatography.
Structure-Activity Relationship (SAR) Studies
The versatility of the this compound scaffold lies in the ability to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties. SAR studies are crucial for understanding how different chemical modifications impact the inhibitor's interaction with its target kinase.
Key Modification Points and Their Impact
-
Substituents on the Phenyl Ring: Modifications to the N-phenyl ring can significantly influence inhibitor potency and selectivity. For instance, the introduction of a substituent at the para-position of the aniline has been shown to be important for the potency and selectivity of some Aurora kinase inhibitors.[5]
-
Modifications at the 4- and 5-positions of the Pyrimidine Ring: The 4- and 5-positions of the pyrimidine ring are amenable to the introduction of various aryl or heteroaryl groups, which can extend into different pockets of the kinase active site, thereby influencing selectivity.
-
The 2-Amino Group: The 2-amino group is a key hydrogen bond donor, interacting with the hinge region of the kinase. While typically conserved, modifications to the exocyclic amine can be explored to fine-tune binding affinity.
The following table summarizes some general SAR trends for aminopyrimidine-based kinase inhibitors.
| Modification Site | General Effect on Activity | Rationale |
| Para-position of N-phenyl ring | Can enhance potency and selectivity. | Interacts with the solvent-exposed region of the ATP-binding pocket. |
| Meta-position of N-phenyl ring | Often well-tolerated; can be used to modulate physicochemical properties. | Points towards the solvent front. |
| 4-position of pyrimidine ring | Introduction of aryl/heteroaryl groups can significantly impact selectivity. | Probes different sub-pockets within the kinase active site. |
| 5-position of pyrimidine ring | Substitution can influence potency and selectivity. | Can interact with the ribose-binding pocket. |
Experimental Characterization of Kinase Inhibitors
A robust and comprehensive experimental workflow is essential for the characterization of novel kinase inhibitors based on the this compound scaffold. This typically involves a tiered approach, starting with biochemical assays to determine in vitro potency, followed by cell-based assays to assess cellular activity and target engagement, and finally, in vitro ADME-Tox studies to evaluate drug-like properties.
Biochemical Assays for Potency Determination
Biochemical assays are the first step in evaluating the inhibitory activity of a compound against its target kinase. These assays typically measure the extent of substrate phosphorylation in the presence of varying concentrations of the inhibitor.
The ADP-Glo™ assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6] It is a universal assay that can be used for virtually any kinase.[7]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and varying concentrations of the test compound. Incubate at room temperature for 1 hour.
-
Stop Kinase Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
LanthaScreen™ is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It is available in two formats: an activity assay that measures substrate phosphorylation and a binding assay that measures the displacement of a fluorescent tracer from the kinase active site.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Prepare Reagents: Prepare 4X solutions of the test compound, 2X kinase/antibody mixture, and 4X fluorescent tracer in the appropriate assay buffer.
-
Assay Assembly: In a 384-well plate, add 4 µL of the 4X test compound, followed by 8 µL of the 2X kinase/antibody mixture.
-
Initiate Binding: Add 4 µL of the 4X tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
Cell-Based Assays for Cellular Potency and Target Engagement
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in a cellular context, and exert a biological effect.
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to its target protein within intact cells.[8] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the active site.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein and seed them into a 384-well plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the cell-permeable NanoBRET™ tracer.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells and measure the BRET signal using a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the intracellular IC50 value, which reflects the compound's target engagement potency in living cells.
Cytotoxicity assays are used to assess the effect of a compound on cell viability and proliferation.[9] These assays are essential for determining the therapeutic window of a potential anticancer agent.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).
In Vitro ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is critical for identifying potential liabilities that could lead to late-stage attrition in drug development.[10]
Key In Vitro ADME Assays:
-
Solubility: Determines the aqueous solubility of the compound, which is crucial for oral absorption.
-
Permeability (e.g., PAMPA, Caco-2): Assesses the ability of a compound to cross biological membranes.
-
Metabolic Stability (e.g., Liver Microsomes, Hepatocytes): Evaluates the susceptibility of a compound to metabolism by drug-metabolizing enzymes.
-
Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, which can affect its distribution and clearance.
-
CYP450 Inhibition: Assesses the potential of a compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.
-
hERG Inhibition: Evaluates the potential of a compound to block the hERG potassium channel, which can cause cardiac arrhythmias.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably successful and versatile platform for the design of potent and selective kinase inhibitors. Its central role in the development of imatinib and subsequent generations of targeted therapies has had a profound impact on the treatment of cancer and other diseases. The continued exploration of the chemical space around this privileged core, guided by a deep understanding of its structure-activity relationships and the application of robust experimental characterization workflows, holds great promise for the discovery of novel therapeutics targeting a wide range of kinases. As our knowledge of the human kinome expands, so too will the opportunities to leverage the power of this exceptional scaffold to address unmet medical needs.
References
- Tian Y, Qin S, Zhang F, et al. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Med Chem Lett. 2021;12(5):739-746.
- Wang S, Midgley CA, Scaërou F, et al. Discovery of N-phenyl-4-(thiazol-yl)pyrimidin-2-amine aurora kinase inhibitors. J Med Chem. 2010;53(11):4367-4378.
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]
-
Opentrons. Cytotoxicity Assays. Available from: [Link]
- de Lira, B. F., et al. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals 2024, 17, 1289.
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
-
Omni Life Science. Cytotoxicity Assays. Available from: [Link]
-
EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. Published October 2020. Available from: [Link]
-
Selvita. In Vitro ADME. Available from: [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Published January 23, 2025. Available from: [Link]
- Robers MB, et al. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Methods Mol Biol. 2016;1473:249-64.
-
MySkinRecipes. This compound. Available from: [Link]
- Chae CH, et al. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. 2023 Mar 25;28(7):2974.
- Stuckey JI, et al. Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. J Med Chem. 2014 Oct 9;57(19):7986-98.
-
MDPI. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Published October 9, 2022. Available from: [Link]
- Al-Omary FAM, et al. Discovery of N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine Derivatives as Potent Mnk2 Inhibitors: Design, Synthesis, SAR Analysis, and Evaluation of in vitro Anti-leukaemic Activity. Med Chem. 2019;15(6):602-623.
- Wang S, et al. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. J Med Chem. 2010 Jun 10;53(11):4367-78.
- Zhang Y, et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med Chem. 2023 May 16;14(6):1118-1132.
- Pérez-Pérez MJ, et al. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem. 2011 Nov 4;6(11):2009-18.
-
ResearchGate. Chemical optimization and functions of imatinib structure. Available from: [Link]
-
Wikipedia. Nilotinib. Available from: [Link]
- Schenone S, et al. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as multi-tyrosine kinase inhibitors endowed with antitumor activity. Sci Rep. 2015 Nov 16;5:16411.
- Taylor & Francis.
- Wang T, et al. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase. J Med Chem. 2016 Feb 11;59(3):921-36.
- Deau E, et al. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorg Med Chem Lett. 2013 Jul 15;23(14):4054-60.
-
Amanote Research. 4-Methyl-N-(3-Methylphenyl)pyridin-2-Amine. Available from: [Link]
Sources
- 1. promega.com [promega.com]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 9. opentrons.com [opentrons.com]
- 10. creative-bioarray.com [creative-bioarray.com]
An In-Depth Technical Guide to the Toxicity and Safe Handling of N-(4-Methylphenyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Preclinical Landscape with N-(4-Methylphenyl)pyrimidin-2-amine
This compound, a substituted aminopyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its presence in nucleobases and its ability to act as a versatile pharmacophore. As research into novel pyrimidine derivatives accelerates, a thorough understanding of their toxicological profiles and safe handling procedures becomes paramount for ensuring researcher safety and the integrity of preclinical data.
This technical guide provides a comprehensive overview of the known toxicity and safety data for this compound. Synthesizing information from supplier safety data and toxicological data from structurally related compounds, this document aims to equip researchers with the knowledge necessary to handle this compound responsibly and to design meaningful toxicological assessments.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is essential for its appropriate handling, storage, and for interpreting its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃ | Sigma-Aldrich |
| Molecular Weight | 185.23 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| CAS Number | 198711-26-1 | Sigma-Aldrich |
| Synonyms | N-(4-methylphenyl)-N-(2-pyrimidinyl)amine, N-(p-tolyl)pyrimidin-2-amine | Sigma-Aldrich |
| Storage Temperature | 4°C, protect from light | Sigma-Aldrich |
Toxicological Profile and Hazard Analysis
GHS Hazard Classification
Based on supplier information for this compound (CAS 198711-26-1), the compound is classified with the following hazards:
-
Pictogram:
-
GHS07 (Harmful)
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
This classification is consistent with that of other aminopyrimidine derivatives, such as N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine, which also carries the H302, H315, H319, and H335 hazard statements[1].
Analysis of Toxicological Endpoints
-
Acute Oral Toxicity: The "Harmful if swallowed" (H302) classification suggests an acute oral LD50 in the range of 300 to 2000 mg/kg for rats, according to GHS criteria. This indicates a moderate level of acute toxicity upon ingestion.
-
Skin and Eye Irritation: The classifications "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) are common for aromatic amines. Direct contact with the solid compound or solutions can lead to inflammation, redness, and pain.
-
Respiratory Irritation: The statement "May cause respiratory irritation" (H335) implies that inhalation of dust or aerosols can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.
Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to safety protocols is mandatory when working with this compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn at all times.
-
Respiratory Protection: For operations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Handling and Storage
-
Handling: Avoid creating dust. Use non-sparking tools for handling the solid. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 4°C, with protection from light.
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately:
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice. Rinse mouth. Do not induce vomiting unless instructed to do so by a medical professional.
-
If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. If irritation persists, seek medical attention.
-
If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.
-
If Inhaled: Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
To quantitatively assess the cytotoxicity of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle
In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Materials
-
This compound
-
Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the research)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Sterile PBS
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Perform a cell count and adjust the cell density to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
-
Workflow Diagram
Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.
Conclusion
This compound is a compound with moderate acute toxicity and is an irritant to the skin, eyes, and respiratory system. Strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize exposure and ensure a safe research environment. The provided in vitro cytotoxicity protocol offers a reliable method for further characterizing the toxic potential of this compound, which is a critical step in the early stages of drug discovery and development. By understanding and respecting the hazards associated with this and similar chemical entities, the scientific community can continue to explore their therapeutic potential while upholding the highest standards of laboratory safety.
References
Sources
Methodological & Application
Application Note & Protocol: Synthesis of N-(4-Methylphenyl)pyrimidin-2-amine
Abstract
This document provides a comprehensive guide for the synthesis of N-(4-Methylphenyl)pyrimidin-2-amine, a valuable scaffold in medicinal chemistry, from 2-chloropyrimidine and p-toluidine. We present two robust protocols: the modern, highly efficient Palladium-Catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical troubleshooting advice to ensure successful and reproducible synthesis.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged scaffold and a cornerstone in modern drug discovery.[1][2] It functions as a versatile heterocyclic guanidine bioisostere and is a key structural component in a vast number of bioactive molecules and approved therapeutics. These compounds exhibit a wide range of pharmacological activities, including potent inhibition of various kinases, making them central to the development of targeted cancer therapies like Imatinib.[1]
The synthesis of N-aryl-2-aminopyrimidines is therefore a critical transformation in organic and medicinal chemistry. The target molecule, this compound, is formed via the creation of a carbon-nitrogen bond between an electron-deficient pyrimidine ring and an aniline derivative. While seemingly straightforward, this transformation presents challenges related to reactivity, selectivity, and reaction conditions. This guide explores the two principal pathways to achieve this synthesis, providing the rationale behind procedural choices to empower researchers to not only replicate the synthesis but also to adapt and optimize it for their specific needs.
Mechanistic Pathways: A Tale of Two Reactions
The coupling of 2-chloropyrimidine with p-toluidine can be approached via two distinct mechanistic routes. The choice between them depends on the desired reaction efficiency, substrate scope, and tolerance for functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a direct, often uncatalyzed, method that leverages the intrinsic electronic properties of the pyrimidine ring.[3] The two nitrogen atoms within the ring act as powerful electron-withdrawing groups, which significantly lowers the electron density of the ring carbons, particularly C2, C4, and C6. This electron deficiency makes the C2 carbon susceptible to attack by a nucleophile like p-toluidine.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The amine attacks the C2 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[4] This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the ring.
-
Elimination & Aromaticity Restoration: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final N-aryl-2-aminopyrimidine product.[4][5]
While direct, SNAr reactions often require forcing conditions, such as high temperatures and polar aprotic solvents, to overcome the activation energy associated with disrupting the aromatic system.[6][7]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile transition-metal-catalyzed cross-coupling reaction for C-N bond formation.[8][9] It has revolutionized synthetic chemistry by allowing for the coupling of a wide range of aryl halides with amines under relatively mild conditions. The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, reacts with the 2-chloropyrimidine, inserting itself into the carbon-chlorine bond to form a Pd(II) species.[10]
-
Amine Coordination & Deprotonation: The amine (p-toluidine) coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[10]
The choice of ligand is critical for the success of this reaction, as it modulates the stability, reactivity, and steric environment of the palladium catalyst.[6][11]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Design & Protocols
A successful synthesis begins with careful planning and execution. The following workflow outlines the general procedure, followed by specific, detailed protocols for both the Buchwald-Hartwig and SNAr methods.
Caption: A generalized workflow for chemical synthesis.
Reagent & Solvent Data
Proper preparation requires accurate quantities of all materials.
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.54 | 5.0 | 1.0 |
| p-Toluidine | C₇H₉N | 107.15 | 6.0 | 1.2 |
| Buchwald-Hartwig | ||||
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.05 | 0.01 (1 mol% Pd) |
| XPhos | C₃₃H₄₅P | 484.68 | 0.12 | 0.024 (2.4 mol%) |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 7.0 | 1.4 |
| Anhydrous Toluene | C₇H₈ | 92.14 | - | ~10 mL/mmol |
| SNAr | ||||
| Potassium Carbonate | K₂CO₃ | 138.21 | 10.0 | 2.0 |
| Anhydrous DMF | C₃H₇NO | 73.09 | - | ~5 mL/mmol |
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol offers high yields under relatively mild conditions and is generally the preferred method for this transformation.[1][2] The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting both the oxidative addition and the final reductive elimination steps.[6][12]
Materials:
-
2-Chloropyrimidine (573 mg, 5.0 mmol)
-
p-Toluidine (643 mg, 6.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (46 mg, 0.05 mmol)
-
XPhos (58 mg, 0.12 mmol)
-
Sodium tert-butoxide (NaOtBu) (673 mg, 7.0 mmol)
-
Anhydrous Toluene (50 mL)
-
Round-bottom flask (100 mL), magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
Flask Preparation: Add the 2-chloropyrimidine, p-toluidine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add anhydrous toluene (50 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.[6]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This classical method avoids expensive transition metal catalysts but typically requires higher temperatures and may result in lower yields or more side products depending on the substrate.[6][13]
Materials:
-
2-Chloropyrimidine (573 mg, 5.0 mmol)
-
p-Toluidine (643 mg, 6.0 mmol)
-
Potassium Carbonate (K₂CO₃) (1.38 g, 10.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (25 mL)
-
Round-bottom flask (100 mL), magnetic stirrer, condenser
Procedure:
-
Flask Preparation: In a 100 mL round-bottom flask, dissolve the 2-chloropyrimidine and p-toluidine in anhydrous DMF (25 mL).
-
Base Addition: Add potassium carbonate to the solution.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can be slower, often requiring 12-24 hours for completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 100 mL of cold water. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and inorganic salts.
-
Drying and Purification: Dry the collected solid in a vacuum oven. If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Troubleshooting & Optimization
Even with robust protocols, challenges can arise. Below are common issues and expert recommendations.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield (Buchwald-Hartwig) | 1. Inactive Catalyst (Oxidized Pd(0))2. Wet Solvent/Reagents3. Inappropriate Ligand/Base Combination | 1. Ensure a properly inert atmosphere. Consider using a pre-formed Pd-ligand complex.[6]2. Use freshly distilled, anhydrous solvents. Dry reagents in a vacuum oven.3. For electron-rich anilines, XPhos or other bulky biarylphosphine ligands are effective. NaOtBu is a strong base suitable for many couplings, but weaker bases like Cs₂CO₃ or K₃PO₄ can be tested if the substrate is base-sensitive.[6] |
| Low Conversion (SNAr) | 1. Insufficient Temperature2. Solvent Choice | 1. Gradually increase the reaction temperature. Microwave irradiation can dramatically reduce reaction times and improve yields.[6][14]2. Polar aprotic solvents like DMF or DMSO are necessary to facilitate the formation of the charged Meisenheimer complex. |
| Formation of Side Products | 1. Di-arylation of amine (Buchwald)2. Competing reactions at other sites | 1. Use a slight excess of the amine (1.1-1.2 eq). Using bulky ligands like BrettPhos can also favor monoarylation.[12]2. For poly-halogenated pyrimidines, the reaction site can be influenced by catalysts or reaction conditions. SNAr may be less selective than catalyzed reactions.[15] |
Conclusion
The synthesis of this compound is a fundamental transformation for accessing the broader class of 2-aminopyrimidine derivatives. Both the Palladium-Catalyzed Buchwald-Hartwig amination and the classical SNAr reaction are viable methods to achieve this goal. The Buchwald-Hartwig protocol offers superior efficiency, milder conditions, and broader substrate scope, making it the method of choice in modern synthetic labs. However, the SNAr approach remains a cost-effective, catalyst-free alternative, particularly for highly activated substrates and large-scale synthesis where metal contamination is a concern. By understanding the mechanistic underpinnings and key experimental parameters outlined in this guide, researchers can confidently execute and optimize this important chemical reaction.
References
- Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications (RSC Publishing).
- Optimizing Amination Reactions of Pyrimidines. Benchchem Technical Support Center.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Amgen.
- Palladium-catalyzed remote C-H functionalization of 2-aminopyrimidines. MedSci.cn.
- Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Georg Thieme Verlag KG.
- Explain and illustrate the mechanism of nucleophilic aromatic substitution. Filo.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications.
- nucleophilic aromatic substitutions. YouTube.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. Zenodo.
- The Buchwald-Hartwig Amination After 25 Years. PubMed.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- 2-chloropyrimidine. Organic Syntheses.
- Buchwald-Hartwig amination of 23b with p-and o-toluidine. ResearchGate.
- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Synthose.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. Google Patents.
- 2-Chloropyridine. Wikipedia.
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
- An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu.
- Application Notes and Protocols for the Amination of 2-Chloropyrimidines. Benchchem.
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Explain and illustrate the mechanism of nucleophilic aromatic substitutio.. [askfilo.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes & Protocols: A Guide to the Acid-Catalyzed Synthesis of N-(4-Methylphenyl)pyrimidin-2-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of N-(4-Methylphenyl)pyrimidin-2-amine, a valuable scaffold in medicinal chemistry, through an acid-catalyzed nucleophilic aromatic substitution reaction.[1][2] We delve into the mechanistic underpinnings of the reaction, detailing the critical role of hydrochloric acid (HCl) as a catalyst. This application note furnishes a robust, step-by-step protocol for the synthesis, purification, and characterization of the target compound. Furthermore, it includes expert insights into reaction optimization, troubleshooting common issues, and ensuring the integrity of the final product through rigorous analytical validation. The methodologies and principles outlined herein are designed to be directly applicable in a research and development setting, facilitating the efficient and reliable production of this important chemical entity.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, forming the core structure of numerous biologically active compounds.[1][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial, and anti-inflammatory properties.[1][3] The N-aryl substitution at the 2-position, as seen in this compound, is a common feature in many potent therapeutic agents, such as the renowned kinase inhibitor, Imatinib. The ability to efficiently and selectively synthesize these N-aryl-2-aminopyrimidines is therefore of paramount importance to the drug development pipeline.
This guide focuses on a classical yet highly effective method for the synthesis of this compound: the acid-catalyzed nucleophilic aromatic substitution. This approach offers a direct and scalable route to the desired product, leveraging the activation of the pyrimidine ring by an acid catalyst to facilitate the coupling with an aniline derivative.
Reaction Mechanism: The Role of Acid Catalysis
The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this specific application, the reaction is catalyzed by hydrochloric acid, which plays a crucial role in activating the pyrimidine ring towards nucleophilic attack.
The mechanism can be dissected into the following key steps:
-
Protonation of the Pyrimidine Ring: The reaction is initiated by the protonation of one of the nitrogen atoms in the pyrimidine ring by HCl. This protonation increases the electrophilicity of the carbon atoms in the ring, particularly at the 2- and 4-positions, making them more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-toluidine (4-methylaniline) acts as a nucleophile, attacking the electron-deficient C2 carbon of the protonated pyrimidine. This results in the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex.
-
Rearomatization: The tetrahedral intermediate is unstable and rapidly undergoes deprotonation to restore the aromaticity of the pyrimidine ring. The leaving group, in this case, a chlorine atom, is expelled, and a proton is lost from the attacking amino group, yielding the final N-substituted 2-aminopyrimidine product.
The use of an acid catalyst is essential to accelerate the reaction rate, which would otherwise be impractically slow.[4] The acid serves to lower the activation energy of the nucleophilic attack by enhancing the electrophilic character of the pyrimidine ring.[5]
Visualizing the Mechanism
Caption: Acid-catalyzed SNAr mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Chloropyrimidine | ≥98% | Sigma-Aldrich | |
| p-Toluidine | ≥99% | Sigma-Aldrich | |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific | |
| 2-Propanol (Isopropanol) | Anhydrous, ≥99.5% | VWR | Reaction Solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For work-up | |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | For drying | |
| Hexanes | ACS Grade | Fisher Scientific | For recrystallization |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Synthesis Procedure
A. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 g, 8.73 mmol).
-
Add p-toluidine (1.04 g, 9.60 mmol, 1.1 equivalents).
-
Add 2-propanol (20 mL) to the flask to dissolve the reactants.
-
With gentle stirring, add concentrated hydrochloric acid (0.1 mL, ~1.2 mmol, 0.14 equivalents) dropwise to the reaction mixture.
B. Reaction Execution:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) using a heating mantle.
-
Allow the reaction to proceed at reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.
C. Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing approximately 50 mL of ice-water.[6]
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 7-8.
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
D. Purification:
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.[6]
Workflow Visualization
Caption: Overall workflow for the synthesis and purification of this compound.
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | Literature value: 135-137 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 7.10 (d, J = 8.4 Hz, 2H, Ar-H), 6.60 (t, J = 4.8 Hz, 1H, pyrimidine-H), 2.35 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.8, 158.1, 137.2, 133.5, 129.8, 121.5, 111.0, 21.0 |
| Mass Spectrometry (ESI+) | m/z: 186.1 [M+H]⁺ |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Extend the reflux time. - Ensure the reaction is adequately heated. - Check the quality of the starting materials. |
| Loss of product during work-up | - Ensure complete extraction by performing multiple extractions. - Avoid excessive washing. | |
| Impure Product | Incomplete reaction | - Monitor the reaction by TLC to ensure completion. |
| Inefficient purification | - Optimize the recrystallization solvent system. - Consider column chromatography for purification if recrystallization is ineffective. | |
| No Reaction | Inactive catalyst | - Use fresh concentrated HCl. |
| Low reaction temperature | - Ensure the reaction mixture is at the correct reflux temperature. |
Safety Precautions
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic Solvents: Ethyl acetate and hexanes are flammable. Avoid open flames and work in a well-ventilated area.
-
General Handling: Standard laboratory safety practices should be followed at all times.
Conclusion
The acid-catalyzed synthesis of this compound is a reliable and efficient method for producing this valuable chemical intermediate. By understanding the underlying reaction mechanism and adhering to the detailed protocol provided, researchers can consistently obtain high yields of the pure product. The troubleshooting guide and safety precautions outlined in this document are intended to further support the successful implementation of this synthetic procedure in a laboratory setting.
References
-
A overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews, 22(2), 1536–1543. [Link]
-
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (2016). RSC Advances, 6(82), 78888–78894. [Link]
-
Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
-
Rashid, M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(11), 13031–13045. [Link]
-
Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed, 36408643. [Link]
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. [Link]
-
General synthesis of N 2-arylaminopyrimidines. Reagents and... ResearchGate. [Link]
-
Electrophilic Aromatic Substitution. University of Missouri–St. Louis. [Link]
-
Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]
-
2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC. [Link]
- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Semantic Scholar. [Link]
- CN102952083A - Preparation method of 2-amino pyrimidine.
-
Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University. [Link]
-
22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
Chemistry 210 Experiment 10. University of Wisconsin-Whitewater. [Link]
-
Lab Project: Electrophilic Aromatic Substitution Reactions/ Acylation. ChemConnections. [Link]
-
Regulation of Pyrimidine Biosynthesis and Its Strong Coupling to the Purine System. PMC. [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
Identification and characterization of 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an orally bioavailable, brain penetrant NR2B selective N-methyl-D-aspartate receptor antagonist. PubMed. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC. [Link]
-
7.10: Pyrimidine de novo Biosynthesis. Biology LibreTexts. [Link]
-
De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]
-
Pyrimidine metabolism. Wikipedia. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. [Link]
-
The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. MDPI. [Link]
-
Selective NMR detection of N-methylated amines using cavitand-decorated silica nanoparticles as receptors. Chemical Communications (RSC Publishing). [Link]
-
N-(4-Chloro-2-methylphenyl)maleamic acid. PMC. [Link]
-
Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCr. [Link]
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst | MDPI [mdpi.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Technical Application Note: Solvent Selection & Recrystallization of N-(4-Methylphenyl)pyrimidin-2-amine
[1]
Executive Summary
This technical guide details the solvent selection and recrystallization protocols for N-(4-Methylphenyl)pyrimidin-2-amine (CAS: 198711-26-1), a critical pharmacophore scaffold used in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib analogs).[1]
Achieving high purity (>99.5%) for this intermediate is pivotal, as carryover impurities—specifically p-toluidine (genotoxic alert) and 2-chloropyrimidine—can poison downstream catalytic cycles (e.g., Buchwald-Hartwig couplings).[1] This guide moves beyond generic "recipes" to provide a chemically grounded, self-validating approach to purification.
Chemical Context & Solubility Profile
To select the correct solvent, one must understand the solute-solvent interactions. This compound possesses a "push-pull" electronic structure:
-
Lipophilic Domain: The p-tolyl group (non-polar, aromatic).[1]
-
Polar/H-Bonding Domain: The pyrimidine ring and the secondary amine linker (H-bond acceptor/donor).
Impurity Profiling
The efficiency of recrystallization relies on the differential solubility between the target and its impurities.
| Compound | Structure/Nature | Solubility Characteristics | Removal Strategy |
| Target | This compound | Moderate polarity; rigid planar structure facilitates lattice packing. | Crystallizes upon cooling or antisolvent addition. |
| Impurity A | p-Toluidine (Starting Material) | Highly soluble in organic solvents (EtOAc, Alcohols).[1] | Remains in mother liquor (filtrate).[1] |
| Impurity B | 2-Chloropyrimidine | Soluble in polar organics; lower MP. | Remains in mother liquor. |
| Impurity C | Oxidation/Oligomers | High MW, often dark/tarry.[1] | Insoluble in hot solvent (remove via hot filtration) or adsorbs to carbon.[1] |
Solvent Selection Logic
Based on the chemical profile, two primary solvent systems are recommended.[1] The choice depends on the scale and specific impurity profile.
System A: Ethyl Acetate / n-Heptane (The "Standard")[1]
-
Mechanism: Displacement. The compound dissolves in hot Ethyl Acetate (polar aprotic).[1] n-Heptane (non-polar) acts as an antisolvent to lower the solubility limit gently.[1]
-
Pros: Excellent rejection of p-toluidine; easy drying (low boiling points).[1]
-
Cons: Flammability; requires precise antisolvent addition to avoid "oiling out."
System B: Ethanol / Water (The "Green" Alternative)[1]
-
Mechanism: Hydrophobic effect. The lipophilic tolyl tail drives crystallization as water content increases.
-
Pros: Green chemistry compliant; higher yield for very polar derivatives.
-
Cons: Drying takes longer; risk of hydrate formation (though less likely for this specific intermediate).[1]
Experimental Protocols
Protocol A: Recrystallization via Solvent/Antisolvent (EtOAc/Heptane)
Best for: Removal of unreacted starting materials.[1]
Materials:
-
Crude this compound (10.0 g)[1]
-
Ethyl Acetate (ACS Grade)[1]
-
n-Heptane (99%)[1]
-
Activated Carbon (optional, for color removal)[1]
Step-by-Step Procedure:
-
Dissolution: Place 10.0 g of crude solid in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.
-
Solvent Addition: Add Ethyl Acetate (approx. 3-5 mL per gram of solid). Heat to mild reflux (77°C).[1]
-
Saturation: If solids remain, add EtOAc in 1 mL increments until a clear solution is obtained. Note: If dark insoluble specks remain, these are likely inorganic salts or tars; do not add infinite solvent.[1]
-
Carbon Treatment (Optional): If the solution is dark brown/black, cool slightly, add 5 wt% activated carbon, and reflux for 15 mins. Filter hot through Celite®.
-
Nucleation Point: Return filtrate to reflux. Slowly add n-Heptane dropwise via an addition funnel.
-
Critical Step: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.[1]
-
Re-dissolution: Add a few drops of EtOAc to clear the solution back to transparent.
-
-
Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring.
-
Tip: Rapid cooling causes oiling out. If oil droplets form, reheat and cool slower.[1]
-
-
Deep Cooling: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold 1:3 EtOAc:Heptane.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Single Solvent Recrystallization (Ethanol)
Best for: Large scale batches where antisolvent handling is cumbersome.[1]
-
Dissolution: Suspend crude solid in Ethanol (absolute). Heat to reflux (78°C).[1]
-
Concentration: Add ethanol until dissolved. If the volume is excessive, distill off solvent until the solution is near saturation (crystals just begin to form on the flask walls).[1]
-
Cooling: Turn off heat and allow the vessel to follow a linear cooling ramp (10°C/hour) to Room Temp.
-
Seeding: At 40°C, add a "seed crystal" of pure product (approx 0.1% wt) to induce uniform crystal growth.
Decision Logic & Visualization
The following diagrams illustrate the logical flow for solvent selection and the experimental workflow.
Solvent Selection Algorithm
Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.
Recrystallization Workflow (Cycle of Purity)
Figure 2: The thermodynamic cycle of recrystallization.[1] Note the feedback loop: if purity is insufficient, the process is repeated.
Data Analysis & Troubleshooting
Expected Results
| Parameter | Acceptance Criteria | Notes |
| Appearance | White to off-white crystalline solid | Yellow/Brown indicates oxidation or residual aniline. |
| Melting Point | 155°C - 158°C (Typical) | Wide range (>2°C) indicates solvent occlusion or impurity.[1] |
| Yield | 75% - 85% | <60% suggests too much solvent; >95% suggests wet cake or impurity retention. |
Troubleshooting "Oiling Out"
A common issue with anilinopyrimidines is liquid-liquid phase separation (oiling out) before crystallization.[1]
-
Cause: The temperature dropped below the solubility limit of the amorphous oil before the crystalline solid could nucleate.
-
Solution:
-
Reheat until clear.
-
Seed the solution at a higher temperature (just below reflux).
-
Agitate vigorously to induce nucleation.
-
Add Solvent: sometimes oiling out indicates the solution is too concentrated. Dilute slightly with the good solvent (EtOAc).[1]
-
References
-
Synthesis of Imatinib Intermediates
-
Source: BenchChem Technical Guides.[2] "An In-depth Technical Guide to the Synthesis and Characterization of Imatinib."
-
- Recrystallization of Anilinopyrimidines: Source: Sigma-Aldrich Product Specification, "this compound."
-
Buchwald-Hartwig Amination Protocols
-
General Recrystallization Theory
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
